molecular formula C14H12ClNO B185485 2-{[(3-Chloro-2-methylphenyl)imino]methyl}phenol CAS No. 70740-17-9

2-{[(3-Chloro-2-methylphenyl)imino]methyl}phenol

Cat. No. B185485
CAS RN: 70740-17-9
M. Wt: 245.7 g/mol
InChI Key: HFSSIGHNYXLNSV-PKNBQFBNSA-N
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Description

2-{[(3-Chloro-2-methylphenyl)imino]methyl}phenol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as CMPI and has a molecular formula of C14H12ClNO. In

Scientific Research Applications

Experimental and Theoretical Studies of Schiff Base Compounds

Schiff base organic compounds, including analogs related to 2-{[(3-Chloro-2-methylphenyl)imino]methyl}phenol, have been extensively studied for their unique properties. Research by Kusmariya and Mishra (2015) focused on the synthesis, DFT, Docking, and Fluorescence studies of three Schiff base compounds derived from 2-amino-4-chlorobenzenethiol. These compounds exhibit significant fluorescence properties and have been characterized using various spectral techniques. The study includes DFT calculations, frequency calculations, mulliken charge distribution, HOMO-LUMO, and molecular electrostatic potential computations to understand their molecular geometry and electronic absorption spectra. Additionally, molecular docking studies have been conducted to predict their binding modes in the active site of the carbonic anhydrase II enzyme, suggesting potential applications in enzyme inhibition and fluorescence-based applications (Kusmariya & Mishra, 2015).

Magnetic Properties and Luminescence of Dinuclear Lanthanide Complexes

Wu et al. (2019) assembled six phenoxo-O bridged dinuclear lanthanide(III) complexes using an 8-hydroxyquinoline Schiff base and β-diketone ligands. These complexes demonstrate notable magnetic properties and near-infrared luminescence, particularly for Nd3+ and Er3+ ions. The magnetic studies indicated a magnetocaloric effect in one of the complexes, while another exhibited slow magnetic relaxation behavior typical of Single-Molecule Magnets (SMM), suggesting their potential in magnetic and luminescent applications (Wu et al., 2019).

Corrosion Inhibition by Schiff Bases

Behpour et al. (2008) investigated the inhibitory effect of Schiff bases on the corrosion of mild steel in hydrochloric acid solution. The study demonstrated that certain Schiff base compounds exhibit high efficiency in corrosion inhibition, acting as mixed inhibitors. The adsorption of these inhibitors on the steel surface was confirmed to follow the Langmuir adsorption isotherm, with thermodynamic parameters suggesting a spontaneous adsorption process. This research highlights the potential application of Schiff base compounds in protecting metals from corrosion (Behpour et al., 2008).

Solvatochromism and Solvatochromic Switches

Nandi et al. (2012) synthesized four nitro-substituted 4-[(phenylmethylene)imino]phenols and studied their solvatochromic behavior. These compounds were used as probes to investigate binary solvent mixtures, revealing synergistic behavior attributed to solvent-solvent and solute-solvent interactions. One of the compounds demonstrated a unique solvatochromic switch triggered by a subtle change in medium polarity, suggesting their use in developing solvatochromic switches and probes for solvent mixture analysis (Nandi et al., 2012).

properties

IUPAC Name

2-[(3-chloro-2-methylphenyl)iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c1-10-12(15)6-4-7-13(10)16-9-11-5-2-3-8-14(11)17/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDFQHGTRKWGLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N=CC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00416405
Record name AN-329/40405203
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(3-Chloro-2-methylphenyl)imino]methyl}phenol

CAS RN

70740-17-9
Record name NSC166518
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166518
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name AN-329/40405203
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

o-Hydroxybenzaldehyde (0.20 mole) was treated with 2-methyl-3-chloroaniline (0.20 mole) with vigorous stirring in a 1 liter Erlenmeyer flask. After 15 mins., 33 cc of 95% ethanol was added and the reaction mixture was stirred vigorously for an additional 45 mins. The reaction mixture was left standing at room temperature for 10 min., then it was placed in an ice-bath for 0.5 hour. The crystals which formed were collected, washed with 95% ethanol, and air dried. Recrystallization from 85% ethanol gave N-(o-hydroxybenzylidene)-2-methyl-3-chloroaniline. m.p. 95°-97° C.
Quantity
0.2 mol
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0.2 mol
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Quantity
33 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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